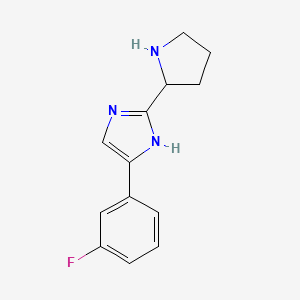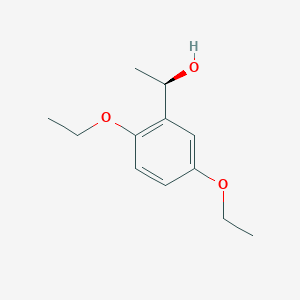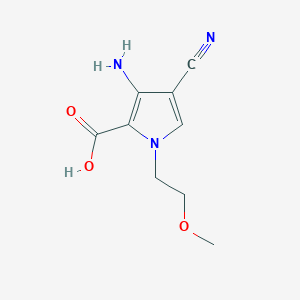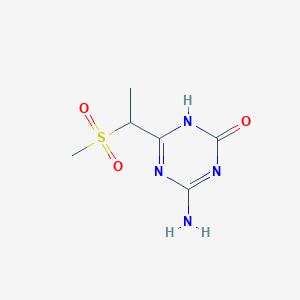
4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one is a specialized chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its triazine ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing amino and sulfonyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form stable complexes with these targets, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thione
Uniqueness
Compared to similar compounds, 4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one has a distinct set of properties due to the presence of the methanesulfonylethyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C6H10N4O3S |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
4-amino-6-(1-methylsulfonylethyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H10N4O3S/c1-3(14(2,12)13)4-8-5(7)10-6(11)9-4/h3H,1-2H3,(H3,7,8,9,10,11) |
InChI Key |
DGNIVUWWHCEMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC(=O)N1)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


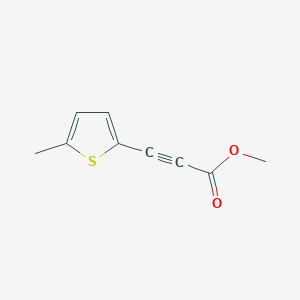

![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13176122.png)
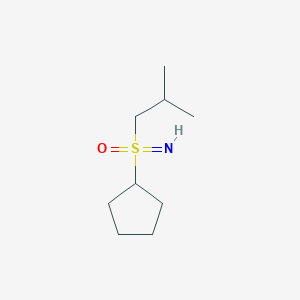

![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
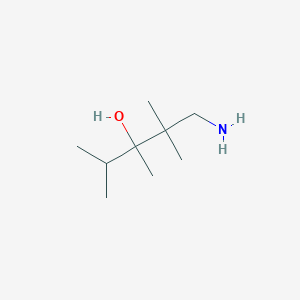

![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
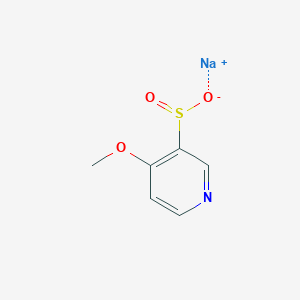
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)
